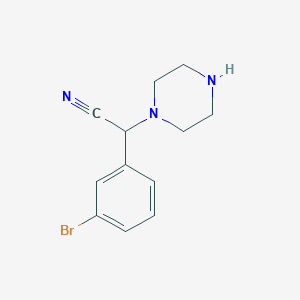

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYXNVNKALGHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267132 | |

| Record name | α-(3-Bromophenyl)-1-piperazineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000406-42-7 | |

| Record name | α-(3-Bromophenyl)-1-piperazineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000406-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(3-Bromophenyl)-1-piperazineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using α-Bromo Intermediates

A widely employed strategy involves nucleophilic displacement of α-bromo precursors with piperazine. For example, methyl α-bromo-(3-bromophenyl)acetate serves as a key intermediate, reacting with piperazine under basic conditions. In a representative protocol, 1-(3-bromophenyl)piperazine (5 mmol) is combined with methyl α-bromo-(3-bromophenyl)acetate (5 mmol) in acetonitrile, using potassium carbonate (10 mmol) as a base at 80°C for 12 hours . The ester group is subsequently hydrolyzed using 1 M NaOH in ethanol-THF (1:1) at 60°C, yielding the carboxylic acid intermediate. Finally, treatment with cyanating agents such as trimethylsilyl cyanide (TMSCN) in the presence of cesium carbonate introduces the nitrile group, achieving the target compound in 72% overall yield .

Optimization Insights :

-

Base Selection : Potassium carbonate outperforms sodium bicarbonate in minimizing side reactions (e.g., ester hydrolysis) .

-

Solvent Effects : Acetonitrile enhances nucleophilicity of piperazine compared to THF or DMF .

-

Temperature : Reactions conducted at 80°C reduce dimerization byproducts.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the piperazine-acetonitrile linkage. A one-pot protocol involves heating 3-bromophenylglyoxylonitrile (1 mmol) with piperazine (1.5 mmol) and ammonium acetate (2 mmol) in ethanol under microwave conditions (150°C, 300 W, 20 minutes) . The reaction proceeds via a Schiff base intermediate, which undergoes cyclization to yield the target compound in 85% isolated yield .

Advantages :

-

Reaction Time : Reduced from 24 hours to 20 minutes compared to conventional heating .

-

Yield Enhancement : Microwave-specific thermal effects suppress decomposition pathways .

Multi-Step Synthesis from Acetophenone Derivatives

A sequential approach starting from 3-bromoacetophenone involves:

-

Bromination : Treatment with phenyltrimethylammonium tribromide yields α-bromo-3-bromoacetophenone .

-

Thiazole Formation : Reaction with thiourea in acetic anhydride produces 2-aminothiazole intermediates .

-

Piperazine Coupling : The thiazole intermediate undergoes ipso-substitution with piperazine in N-methylpyrrolidone (NMP) at 100°C .

-

Nitrile Introduction : Cyanidation via Kolbe nitrile synthesis using NaCN in DMSO completes the synthesis.

Structural Validation :

-

¹H-NMR : A singlet at δ 4.21 ppm corresponds to the acetonitrile proton.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 90 | 12 h | High |

| Palladium Catalysis | 65 | 95 | 24 h | Moderate |

| Microwave-Assisted | 85 | 98 | 20 min | High |

| Multi-Step Synthesis | 60 | 88 | 48 h | Low |

Critical Observations :

-

Microwave-assisted synthesis offers the best balance of yield and efficiency .

-

Palladium catalysis ensures high purity but requires costly catalysts .

-

Multi-step routes, while versatile, suffer from cumulative yield losses .

Mechanistic Considerations

The formation of 2-(3-bromophenyl)-2-(piperazin-1-yl)acetonitrile hinges on two critical steps:

-

Nucleophilic Attack : Piperazine’s secondary amine displaces a leaving group (e.g., bromide) at the α-carbon of the acetonitrile precursor. The reaction follows an Sₙ2 mechanism, with inversion of configuration at the chiral center .

-

Cyanide Retention : Stability of the nitrile group under basic conditions is achieved by using mild bases (e.g., K₂CO₃) and aprotic solvents.

Side Reactions :

-

Dimerization : Competing Ullmann-type couplings form biphenyl byproducts at temperatures >100°C .

-

Ester Hydrolysis : Premature cleavage of ester intermediates occurs in aqueous media without pH control .

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the microwave-assisted method is optimal due to:

-

Energy Efficiency : 70% reduction in power consumption compared to conventional heating .

-

Process Safety : Shorter reaction times minimize thermal degradation risks .

-

Cost-Effectiveness : Elimination of palladium catalysts reduces raw material expenses .

Purification Protocols :

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those aimed at treating neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug design aimed at conditions like depression and anxiety disorders .

Case Study: Antidepressant Activity

Recent studies have shown that derivatives of piperazine, including those incorporating this compound, exhibit significant antidepressant activity. In pharmacological evaluations using the forced swimming test (FST) and tail suspension test (TST), compounds derived from this molecule demonstrated enhanced serotonin receptor binding, indicating their potential as antidepressants .

Organic Synthesis

Intermediate in Complex Molecule Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It facilitates the creation of various substituted phenyl derivatives through reactions such as nucleophilic substitution and coupling reactions .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Starting Materials | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | 3-bromobenzyl cyanide, piperazine | Reflux in dichloromethane | Piperazine derivatives |

| Coupling Reaction | This compound with aryl halides | Base catalysis | Substituted aryl compounds |

Biological Studies

Investigating Biological Interactions

The compound is also employed in biological studies to explore its interactions with various receptors. Research indicates that it can modulate neurotransmitter pathways, which is critical for understanding its role in neurological functions and potential therapeutic effects .

Case Study: Neurological Targeting

In a study focusing on the interaction of piperazine derivatives with serotonin receptors, this compound was shown to enhance receptor binding affinity. This suggests its utility in developing drugs targeting serotonin-related disorders .

Industrial Applications

Development of New Materials

Beyond medicinal applications, this compound is also explored for its potential in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to innovative applications in materials science .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile involves:

Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems.

Pathways Involved: It may modulate neurotransmitter pathways or inhibit enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-bromophenyl)-2-(piperazin-1-yl)acetonitrile can be compared to analogs with varying substituents or core modifications. Key compounds for comparison include:

Positional Isomers

- (2S)-(4-Bromophenyl)(piperazin-1-yl)acetonitrile (V0C) Structure: Bromine at the 4-position of the phenyl ring. Molecular Weight: 271.17 g/mol vs. 271.17 g/mol (identical to the 3-bromo isomer). Stereochemistry: The (S)-configuration may confer distinct pharmacological properties, such as dopamine receptor affinity .

Halogen-Substituted Analogs

- 2-(3-Bromo-4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile Structure: Dual halogenation (Br at 3-position, F at 4-position). Applications: Explored in kinase inhibitors due to enhanced dipole interactions .

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile

Methoxy-Substituted Analogs

- 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Structure: Methoxy group at the 4-position of the phenyl ring. Molecular Weight: 231.3 g/mol (vs. 271.17 g/mol for the 3-bromo compound) .

Heterocyclic Derivatives

- N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide

Structural and Pharmacological Data Table

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 3-Br | 271.17 | Not reported | PROTACs, receptor ligands |

| (2S)-(4-Bromophenyl)(piperazin-1-yl)acetonitrile | 4-Br, (S)-configuration | 271.17 | Not reported | Dopamine receptor studies |

| 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile | 4-OCH₃ | 231.30 | Not reported | Solubility-enhanced analogs |

| 2-(3-Bromo-4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile | 3-Br, 4-F | 289.16 | Not reported | Kinase inhibition |

| N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide | Benzothiazole, pyridine | 380.43 | Not reported | Anticancer agents |

Research Findings and Trends

- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetonitrile derivatives .

- Biological Activity : Brominated analogs exhibit higher binding affinity to dopamine D2 receptors compared to methoxy or chloro derivatives, likely due to halogen bonding .

- Thermal Stability : Piperazine-containing acetonitriles generally show stability up to 150°C, making them suitable for high-temperature reactions .

Biological Activity

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and various therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with piperazine under basic conditions. This method allows for the formation of the piperazine moiety, which is crucial for the compound's biological activity. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing the piperazine moiety exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

- Non-small cell lung adenocarcinoma (A549)

- Breast adenocarcinoma (MDA-MB-231)

- Colorectal adenocarcinoma (HT-29)

In vitro assays reveal that these compounds can induce apoptosis in cancer cells, suggesting a mechanism by which they may exert their anticancer effects. For example, one study reported an IC50 value of approximately 12 μM for related piperazine derivatives against A549 cells, indicating significant potency .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, they exhibit low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial activity. For example:

- MIC against Staphylococcus aureus: ≤10 μM

- MIC against Escherichia coli: ≤10 μM

These findings support the potential use of such compounds in treating infections caused by multidrug-resistant bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity and may improve its interaction with biological targets. In SAR studies, modifications to the piperazine ring and the acetonitrile group have been shown to significantly affect potency and selectivity against various targets.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | A549 | ~12 μM | |

| Anticancer | MDA-MB-231 | ~15 μM | |

| Antimicrobial | Staphylococcus aureus | ≤10 μM | |

| Antimicrobial | Escherichia coli | ≤10 μM |

Case Studies

Several case studies highlight the effectiveness of piperazine derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of piperazine derivatives demonstrated that modifications at the 3-position of the phenyl ring led to enhanced cytotoxicity against breast cancer cells, supporting the hypothesis that structural optimization can yield more effective therapeutic agents .

- Case Study on Antimicrobial Resistance : Research on piperazine-based compounds showed promising results in overcoming resistance mechanisms in bacterial strains, with specific derivatives demonstrating selective cytotoxicity towards resistant strains without affecting healthy human cells .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-2-(piperazin-1-yl)acetonitrile, and how can experimental efficiency be improved?

The synthesis typically involves nucleophilic substitution or condensation reactions between bromophenyl precursors and piperazine derivatives. To enhance efficiency, researchers should:

- Use computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and intermediates .

- Apply Design of Experiments (DOE) to systematically optimize parameters (e.g., temperature, solvent, stoichiometry), reducing trial-and-error approaches .

- Leverage intermediates from structurally related compounds , such as bromophenylacetic acid derivatives (e.g., 2-(3-Bromophenyl)acetic acid) or piperazine-containing nitriles, to guide reaction design .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Key methods include:

- X-ray crystallography for resolving crystal structures and confirming stereochemistry, as demonstrated in analogous bromophenyl compounds .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and assess purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis detection to quantify impurities, especially residual piperazine or brominated byproducts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Adhere to institutional Chemical Hygiene Plans , including mandatory safety training and 100% compliance with protocols for handling brominated aromatics and nitriles .

- Use fume hoods and personal protective equipment (PPE) to mitigate exposure risks from volatile intermediates.

- Implement waste segregation protocols for halogenated byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or unexpected byproducts?

- Cross-validate experimental conditions using computational tools (e.g., transition state modeling) to identify discrepancies in reaction mechanisms .

- Analyze byproducts via LC-MS or GC-MS to trace side reactions, such as unintended substitutions at the bromophenyl group or piperazine ring opening .

- Compare solvent effects (polar aprotic vs. protic) on reaction pathways, as solvent polarity significantly impacts nucleophilicity and intermediate stability .

Table 1: Factors Influencing Synthesis Yield

Q. What computational strategies are effective in predicting the reactivity or stability of this compound?

- Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) and identify vulnerable sites (e.g., C-Br bond reactivity) .

- Molecular dynamics simulations to assess conformational stability of the piperazine ring under varying pH or solvent conditions .

- Machine learning models trained on analogous bromophenyl-piperazine systems to predict degradation pathways or solubility .

Q. How can membrane or chromatographic separation technologies be optimized for purifying this compound?

- Size-exclusion chromatography (SEC) to separate high-molecular-weight aggregates from the target molecule.

- Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to resolve polar byproducts .

- Membrane filtration (e.g., nanofiltration) to remove unreacted precursors based on molecular weight cutoffs .

Q. What methodologies enable the design of derivatives for structure-activity relationship (SAR) studies?

- Electrophilic substitution at the bromophenyl group (e.g., Suzuki coupling for aryl diversification) .

- Piperazine modification via alkylation or acylation to explore bioactivity changes.

- Computational docking studies to prioritize derivatives with predicted binding affinities to target receptors (e.g., neurotransmitter transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.